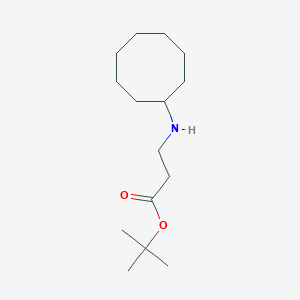

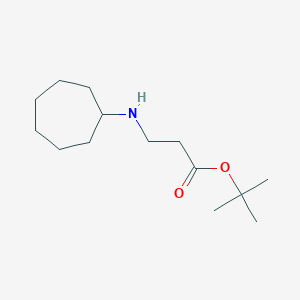

![molecular formula C11H22N2O2 B6340505 Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 31540-44-0](/img/structure/B6340505.png)

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

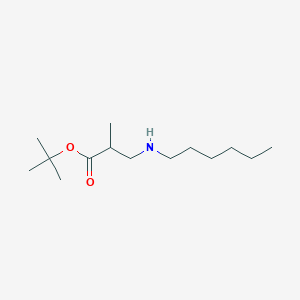

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is a chemical compound with the empirical formula C11H22N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is solid in form .

Molecular Structure Analysis

The InChI code for Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is 1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is a solid compound . It has a molecular weight of 214.3 . The compound is stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique

Pyrrolidine Scaffold in Drug Discovery

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Influence on Biological Activity

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to influence the biological activity of compounds . The structure-activity relationship (SAR) of the studied compounds is also influenced by steric factors .

Stereogenicity of Carbons

One of the significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Potential in Cancer Treatment

A few compounds, including one with a structure similar to Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate, exhibited improved activity compared to doxorubicin, a common chemotherapy drug . This suggests potential applications in cancer treatment .

Chemical Synthesis

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is used in chemical synthesis . It’s available for purchase from chemical suppliers, indicating its use in laboratory settings .

Material Science

While specific applications of Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate in material science are not mentioned, the compound could potentially be used in this field given the broad applications of similar compounds .

Safety and Hazards

Orientations Futures

The pyrrolidine ring in Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate makes it a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on modifying this compound to generate structural diversity and explore new pharmacophore spaces .

Mécanisme D'action

Target of Action

The primary targets of Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . This suggests that the compound may interact with its targets through this structural feature.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate’s action are currently unknown. As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications .

Propriétés

IUPAC Name |

ethyl 3-(2-pyrrolidin-1-ylethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-2-15-11(14)5-6-12-7-10-13-8-3-4-9-13/h12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNSACLGZAQMRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCCN1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340425.png)

![tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340440.png)

![tert-Butyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340468.png)

![tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340474.png)

![tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340487.png)

![tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340495.png)

![Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B6340526.png)

![tert-Butyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B6340533.png)